molecular formula C17H15FN2S B4333337 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

Cat. No. B4333337
M. Wt: 298.4 g/mol
InChI Key: QKZNZFDVQQFDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine, also known as FP-2-PP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is characterized by its thiazole and fluorophenyl substituents. The unique chemical structure of FP-2-PP has led to its investigation for various purposes, including as a potential therapeutic agent for a range of diseases.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. This compound has also been shown to interact with certain receptors in the brain, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine for lab experiments is its relatively simple synthesis method. This allows for large quantities of the compound to be produced for use in experiments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer option for use in experiments. One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound in the brain and to determine its efficacy as a treatment. Additionally, more research is needed to investigate the potential of this compound as a therapeutic agent for cancer and other inflammatory diseases. Finally, the synthesis of this compound could be optimized to improve its solubility and bioavailability, which would make it a more practical option for use in experiments.

Scientific Research Applications

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine has been investigated for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(4-fluorophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-2-3-15-10-13(8-9-19-15)17-20-16(11-21-17)12-4-6-14(18)7-5-12/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZNZFDVQQFDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
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4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
Reactant of Route 3
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
Reactant of Route 4
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
Reactant of Route 5
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
Reactant of Route 6
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.